molecular formula C17H20N2O2 B3174872 N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)-propanamide CAS No. 954564-37-5

N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)-propanamide

Cat. No.: B3174872
CAS No.: 954564-37-5
M. Wt: 284.35 g/mol
InChI Key: ZCBIRVGDSSYHOV-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)-propanamide is an organic compound that belongs to the class of amides This compound features a propanamide backbone with a 4-amino-2-methylphenyl group and a 3-methylphenoxy group attached

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)-propanamide typically involves the following steps:

    Formation of the Amide Bond: This can be achieved by reacting 4-amino-2-methylbenzoic acid with 2-(3-methylphenoxy)propanoyl chloride in the presence of a base such as triethylamine.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using similar reaction conditions, but with optimized parameters for yield and purity. Continuous flow reactors and automated purification systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)-propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or nitric acid can be used.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.

    Substitution: Halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Various substituted phenyl derivatives.

Mechanism of Action

The mechanism by which N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)-propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Amino-2-methylphenyl)-2-(3-chlorophenoxy)-propanamide
  • N-(4-Amino-2-methylphenyl)-2-(3-methoxyphenoxy)-propanamide
  • N-(4-Amino-2-methylphenyl)-2-(3-ethylphenoxy)-propanamide

Uniqueness

N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)-propanamide is unique due to the specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of the 3-methylphenoxy group may impart distinct properties compared to other similar compounds.

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-(3-methylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-11-5-4-6-15(9-11)21-13(3)17(20)19-16-8-7-14(18)10-12(16)2/h4-10,13H,18H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBIRVGDSSYHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C(=O)NC2=C(C=C(C=C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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